molecular formula C15H24N2O3 B218034 2,4-Dinitrophenylaminocaproyltyrosine CAS No. 104077-24-9

2,4-Dinitrophenylaminocaproyltyrosine

Cat. No. B218034
CAS RN: 104077-24-9
M. Wt: 460.4 g/mol
InChI Key: JUCODPLCOTZQPD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dinitrophenylaminocaproyltyrosine (DNACPT) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of tyrosine and has a nitro group attached to its phenyl ring. DNACPT has been used in various biochemical and physiological studies as a tool to investigate protein structure and function.

Mechanism of Action

2,4-Dinitrophenylaminocaproyltyrosine works by binding to the active site of enzymes and inhibiting their activity. It does this by forming a covalent bond with the enzyme, which prevents the enzyme from functioning properly. This compound has been shown to be a potent inhibitor of several enzymes, including trypsin, chymotrypsin, and elastase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the inflammatory response, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. This compound has also been shown to have anticancer properties, as it inhibits the activity of enzymes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-Dinitrophenylaminocaproyltyrosine in lab experiments is its specificity for certain enzymes. This compound has been shown to be a potent inhibitor of several enzymes, which makes it a valuable tool for studying enzyme kinetics and protein-ligand interactions. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several future directions for the use of 2,4-Dinitrophenylaminocaproyltyrosine in scientific research. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the use of this compound in the study of enzyme inhibitors and protein-protein interactions. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research to investigate protein structure and function. It has been shown to have a variety of biochemical and physiological effects and has potential applications in the development of drugs for the treatment of various diseases. While the synthesis of this compound is complex, its specificity for certain enzymes makes it a valuable tool for studying enzyme kinetics and protein-ligand interactions. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

2,4-Dinitrophenylaminocaproyltyrosine can be synthesized by the reaction of 2,4-dinitrophenylhydrazine with N-(tert-butoxycarbonyl)-L-tyrosine-N-hydroxysuccinimide ester. The resulting product is then treated with 6-aminocaproic acid to obtain this compound. The synthesis of this compound is a complex process that requires expertise and specialized equipment.

Scientific Research Applications

2,4-Dinitrophenylaminocaproyltyrosine has been widely used in scientific research to investigate protein structure and function. It is commonly used as a tool to study enzyme kinetics, protein-ligand interactions, and protein-protein interactions. This compound is also used in the study of enzyme inhibitors and has been used in the development of drugs for the treatment of various diseases.

properties

CAS RN

104077-24-9

Molecular Formula

C15H24N2O3

Molecular Weight

460.4 g/mol

IUPAC Name

(2S)-2-[6-(2,4-dinitroanilino)hexanoylamino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C21H24N4O8/c26-16-8-5-14(6-9-16)12-18(21(28)29)23-20(27)4-2-1-3-11-22-17-10-7-15(24(30)31)13-19(17)25(32)33/h5-10,13,18,22,26H,1-4,11-12H2,(H,23,27)(H,28,29)/t18-/m0/s1

InChI Key

JUCODPLCOTZQPD-SFHVURJKSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O

synonyms

2,4-dinitrophenylaminocaproyl-L-tyrosine
2,4-dinitrophenylaminocaproyltyrosine
DNP-AC-Ty

Origin of Product

United States

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